molecular formula C14H18ClNO2 B258524 2-(4-Chlorophenoxy)-2-methyl-1-(1-pyrrolidinyl)-1-propanone

2-(4-Chlorophenoxy)-2-methyl-1-(1-pyrrolidinyl)-1-propanone

Cat. No. B258524
M. Wt: 267.75 g/mol
InChI Key: KWKMVEQEHADFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenoxy)-2-methyl-1-(1-pyrrolidinyl)-1-propanone, also known as 4'-chloro-alpha-pyrrolidinopropiophenone (4'-Cl-PPP), is a synthetic stimulant drug that belongs to the cathinone class. It is a potent psychostimulant that has been found to have similar effects to other drugs of abuse such as cocaine and amphetamines. The chemical structure of 4'-Cl-PPP is similar to that of other cathinones, which are derived from the khat plant found in East Africa and the Arabian Peninsula. Cathinones are known to have stimulant effects on the central nervous system and can cause euphoria, increased energy, and heightened alertness.

Mechanism of Action

The mechanism of action of 4'-Cl-PPP involves its ability to increase the release of dopamine and norepinephrine in the brain. This leads to increased activity in the central nervous system, resulting in increased energy, alertness, and euphoria. The drug also acts as a reuptake inhibitor, preventing the reabsorption of dopamine and norepinephrine into the presynaptic neuron. This prolongs the effects of the drug and can lead to addiction and dependence.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4'-Cl-PPP are similar to other cathinones. The drug increases heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to cardiovascular problems such as heart attack and stroke. The drug can also cause dehydration, which can lead to kidney damage. Long-term use of 4'-Cl-PPP can lead to addiction and dependence, as well as cognitive and behavioral problems.

Advantages and Limitations for Lab Experiments

The advantages of using 4'-Cl-PPP in lab experiments include its ability to mimic the effects of other cathinones, such as cocaine and amphetamines. This allows researchers to study the effects of cathinones on the central nervous system without the use of illegal drugs. However, the use of 4'-Cl-PPP in lab experiments is limited due to its potential for abuse and its status as a controlled substance in many countries.

Future Directions

Future research on 4'-Cl-PPP should focus on its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. The drug's ability to increase dopamine and norepinephrine release in the brain could be useful in treating these disorders. However, the potential for abuse and dependence must be carefully considered before the drug can be used as a treatment. Further research should also focus on the long-term effects of 4'-Cl-PPP on the central nervous system and the potential for addiction and dependence.

Synthesis Methods

The synthesis of 4'-Cl-PPP involves the reaction of 4-chlorobenzyl chloride with pyrrolidine in the presence of sodium hydroxide. This produces 4'-chloro-alpha-chloropropiophenone, which is then reacted with methylamine to yield 4'-chloro-alpha-pyrrolidinopropiophenone. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

4'-Cl-PPP has been used in scientific research to study the effects of cathinones on the central nervous system. It has been found to have similar effects to other cathinones, such as increasing dopamine and norepinephrine release in the brain. This can lead to increased energy, alertness, and euphoria. However, the use of 4'-Cl-PPP in scientific research has been limited due to its potential for abuse and its status as a controlled substance in many countries.

properties

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C14H18ClNO2/c1-14(2,13(17)16-9-3-4-10-16)18-12-7-5-11(15)6-8-12/h5-8H,3-4,9-10H2,1-2H3

InChI Key

KWKMVEQEHADFJZ-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)N1CCCC1)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C(=O)N1CCCC1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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